molecular formula C20H24N2O2 B12377528 N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide

N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide

Cat. No.: B12377528
M. Wt: 324.4 g/mol
InChI Key: DRNWDLKBRAQXNH-UHFFFAOYSA-N
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Description

N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide is an organic compound that belongs to the class of anilides. This compound is characterized by the presence of a prop-2-enamide group attached to a phenyl ring, which is further substituted with a 3-pentoxyanilino group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide typically involves the reaction of 3-pentoxyaniline with a suitable acylating agent, such as acryloyl chloride, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and flow rates. The continuous flow process not only increases the efficiency of the reaction but also ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the anilino group can be replaced with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted anilides.

Scientific Research Applications

N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide can be compared with other similar compounds, such as:

    N-[3-(trifluoromethyl)phenyl]prop-2-enamide: This compound has a trifluoromethyl group instead of a pentoxyanilino group, which may result in different chemical and biological properties.

    N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide: This compound has a cyclohexylamino group and an octyloxy group, which may affect its reactivity and applications.

    (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide

InChI

InChI=1S/C20H24N2O2/c1-3-5-6-13-24-19-12-8-11-18(15-19)21-16-9-7-10-17(14-16)22-20(23)4-2/h4,7-12,14-15,21H,2-3,5-6,13H2,1H3,(H,22,23)

InChI Key

DRNWDLKBRAQXNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC(=C1)NC2=CC(=CC=C2)NC(=O)C=C

Origin of Product

United States

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